Proven Synthetic Intermediacy in Antiproliferative Compound Series Outperforming Doxorubicin
In a published medicinal chemistry study, 4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide served as the key intermediate (hydrazide hydrazone derivative 3) for constructing a series of N,N-dimethylbenzenesulfonamide-bearing heterocycles. The final compounds (6, 9, 11, 16, 17) exhibited IC₅₀ values of 21.81, 25.50, 20.60, 25.83, and 31.20 μM against MCF-7 breast cancer cells, compared to doxorubicin at 32.00 μM, and demonstrated binding to carbonic anhydrase IX via molecular docking [1]. This establishes the compound as a privileged intermediate for generating antiproliferative agents that surpass the clinical benchmark in vitro.
| Evidence Dimension | Antiproliferative IC₅₀ of derivatives synthesized from this intermediate vs. doxorubicin control |
|---|---|
| Target Compound Data | Derivatives from this intermediate: IC₅₀ = 20.60–31.20 μM (best compound 11: 20.60 μM) |
| Comparator Or Baseline | Doxorubicin: IC₅₀ = 32.00 μM |
| Quantified Difference | Compound 11 is 1.55-fold more potent than doxorubicin (20.60 vs. 32.00 μM) |
| Conditions | In vitro MTT assay, human breast cancer cell line MCF-7 |
Why This Matters
Procurement of this specific intermediate enables access to a validated chemical space with demonstrated superiority to a clinical standard-of-care agent.
- [1] Bashandy, M.S., Alsaid, M.S., Arafa, R.K. & Ghorab, M.M. Design, synthesis and molecular docking of novel N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents. J Enzyme Inhib Med Chem 29(5), 619–627 (2014). PMID: 24090422. View Source
